![molecular formula C9H10O2 B1625085 5-Ethylbenzo[d][1,3]dioxole CAS No. 60373-70-8](/img/structure/B1625085.png)
5-Ethylbenzo[d][1,3]dioxole
Descripción general
Descripción
5-Ethylbenzo[d][1,3]dioxole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains both oxygen and carbon atoms in its structure. This compound has been synthesized using different methods, and its mechanism of action has been studied extensively.
Aplicaciones Científicas De Investigación
Antibacterial and Antioxidant Properties
5-Ethylbenzo[d][1,3]dioxole and its derivatives exhibit notable antibacterial properties. Safrole, a related compound, was transformed into epoxy derivatives through photochemical oxidation and showed significant effectiveness against various Gram-positive and Gram-negative bacteria, suggesting potential medical applications (Khayyat & Al-Zahrani, 2014).
Applications in Synthesis and Drug Design
The compound has been utilized in various synthetic pathways. For example, 6-Nitrobenzo[1,3]dioxole was functionalized with carbonyl compounds, indicating its versatility in organic synthesis (Amiri-Attou, Terme, & Vanelle, 2005). Additionally, the synthesis of the antiepileptic drug Stiripentol involved 5-vinylbenzo[d][1,3]dioxole, showcasing its application in pharmaceutical manufacturing (El-Behairy & Sundby, 2013).
Potential in Cancer Research
Several derivatives of 5-Ethylbenzo[d][1,3]dioxole have been studied for their anticancer properties. For instance, compounds isolated from Astrodaucus persicus roots, which contain a benzodioxole structure, showed promise for future cancer research (Goodarzi et al., 2016). Another study synthesized and evaluated analogues of the natural product 4,7-dimethoxy-5-methylbenzo[d][1,3]dioxole for their antiproliferative activity, highlighting the potential of these compounds in cancer treatment (Yeung & Piggott, 2017).
Propiedades
IUPAC Name |
5-ethyl-1,3-benzodioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-2-7-3-4-8-9(5-7)11-6-10-8/h3-5H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGITQZGLVBTTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30468270 | |
| Record name | 5-Ethylbenzo[d][1,3]dioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30468270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethylbenzo[d][1,3]dioxole | |
CAS RN |
60373-70-8 | |
| Record name | 5-Ethylbenzo[d][1,3]dioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30468270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-2-azaspiro[4.5]decane](/img/structure/B1625004.png)

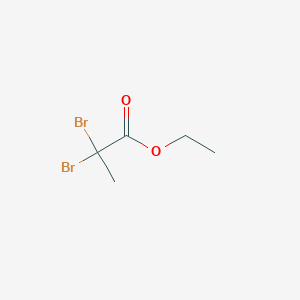
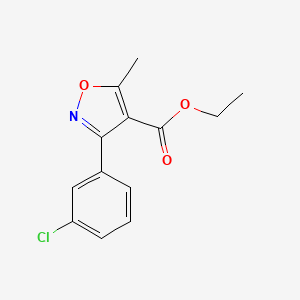
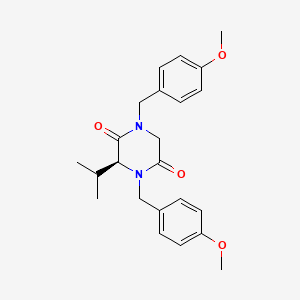
![2-[(4-Ethoxyphenyl)sulfonyl] propanoic acid ehtyl ester](/img/structure/B1625011.png)


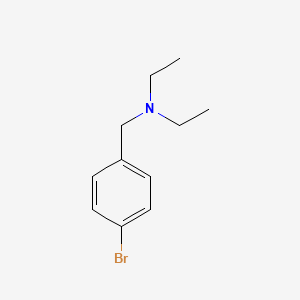
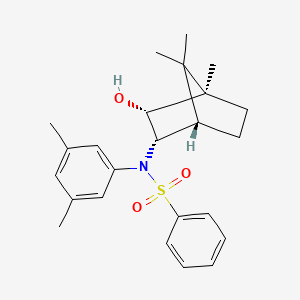
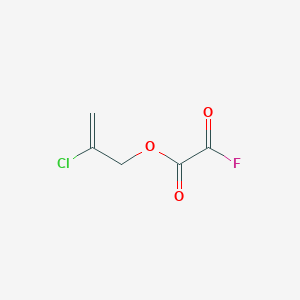
![2-[(Trimethylsilyl)methyl]-3-iodopropene](/img/structure/B1625022.png)
